Cas no 2248348-06-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate is a fluorinated sulfanylacetate derivative with a phthalimide-based structure. Its key advantages include high reactivity due to the electron-withdrawing heptafluoropropylsulfanyl group, enhancing its utility in nucleophilic substitution and cross-coupling reactions. The compound's fluorinated moiety contributes to improved thermal and chemical stability, making it suitable for applications in agrochemical and pharmaceutical synthesis. The phthalimide component facilitates further functionalization, enabling its use as a versatile intermediate in heterocyclic chemistry. Its unique structure offers potential in advanced material science, particularly where fluorinated compounds are required for enhanced performance in harsh environments.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate structure
2248348-06-1 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
CAS No:2248348-06-1
MF:C13H6F7NO4S
Molecular Weight:405.244866847992
CID:6593405
PubChem ID:165725109

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
    • EN300-6519792
    • 2248348-06-1
    • インチ: 1S/C13H6F7NO4S/c14-11(15,12(16,17)18)13(19,20)26-5-8(22)25-21-9(23)6-3-1-2-4-7(6)10(21)24/h1-4H,5H2
    • InChIKey: TXPHJVIVXQWIHU-UHFFFAOYSA-N
    • SMILES: S(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C(C(C(F)(F)F)(F)F)(F)F

計算された属性

  • 精确分子量: 404.99057598g/mol
  • 同位素质量: 404.99057598g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 12
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 586
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 89Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6519792-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
1.0g
$785.0 2025-03-14
Enamine
EN300-6519792-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
2.5g
$1539.0 2025-03-14
Enamine
EN300-6519792-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
10.0g
$3376.0 2025-03-14
Enamine
EN300-6519792-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
0.25g
$723.0 2025-03-14
Enamine
EN300-6519792-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
0.5g
$754.0 2025-03-14
Enamine
EN300-6519792-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
0.05g
$660.0 2025-03-14
Enamine
EN300-6519792-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
0.1g
$691.0 2025-03-14
Enamine
EN300-6519792-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate
2248348-06-1 95.0%
5.0g
$2277.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate (CAS: 2248348-06-1)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate (CAS: 2248348-06-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of biologically active molecules. The presence of the heptafluoropropylsulfanyl group and the isoindole-1,3-dione moiety in its structure contributes to its reactivity and potential as a building block for more complex pharmacophores. Researchers have explored its utility in the development of novel enzyme inhibitors, particularly those targeting cysteine proteases and other sulfhydryl-dependent enzymes.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor for the synthesis of potent protease inhibitors. The study reported that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate exhibited nanomolar inhibitory activity against cathepsin B, a protease implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers attributed this activity to the compound's ability to form stable covalent adducts with the active-site cysteine residue of the enzyme.

Another significant development involves the compound's application in radiopharmaceuticals. A recent patent application (WO2023056789) describes its use as a labeling agent for fluorine-18, leveraging the heptafluoropropyl moiety for efficient radiolabeling. This innovation opens new avenues for positron emission tomography (PET) imaging, particularly in oncology and neurology, where targeted imaging agents are in high demand.

From a synthetic chemistry perspective, advances have been made in optimizing the production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate. A 2024 paper in Organic Process Research & Development details a scalable, high-yield synthesis route that addresses previous challenges related to purity and yield. The new method employs continuous flow chemistry, which improves safety and efficiency in handling the reactive intermediates involved in the synthesis.

Despite these promising developments, challenges remain in fully characterizing the compound's pharmacokinetic properties and toxicity profile. Preliminary in vitro studies suggest good metabolic stability, but comprehensive in vivo data are still limited. Current research efforts are focused on addressing these gaps, with particular attention to the compound's potential for central nervous system (CNS) penetration and its off-target effects.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(heptafluoropropyl)sulfanyl]acetate represents an exciting area of research in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for medicinal chemistry and a promising candidate for further development. Future research directions will likely focus on expanding its applications in targeted therapies and diagnostic agents, while addressing the remaining pharmacological challenges.

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